molecular formula C6H13N B123346 2,5-Dimethylpyrrolidine CAS No. 3378-71-0

2,5-Dimethylpyrrolidine

Cat. No. B123346
CAS RN: 3378-71-0
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine is a chemical compound that is a derivative of pyrrolidine with two methyl groups substituted at the 2nd and 5th positions of the pyrrolidine ring. It is a secondary amine and is known for its involvement in various chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of 2,5-dimethylpyrrolidine derivatives has been explored in several studies. For instance, a synthetic route to (2S,5S)-dimethylpyrrolidine, which can be applied to the synthesis of its enantiomers, has been developed starting from a mixture of isomers of 2,5-hexanediol, using (S)-α-methylbenzylamine as a chiral auxiliary10. Additionally, 5,5-dimethyl-1H-pyrrol-2(5H)-one, a related compound, was prepared from 5,5-dimethylpyrrolidine-2,4-dione in a two-step process with a 71% overall yield and further converted to N-substituted derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of 2,5-dimethylpyrrolidine derivatives have been characterized using various spectroscopic techniques and quantum chemical calculations. For example, a novel derivative of 3,5-dibromopyridine, 3,5-bis(2,5-dimethylphenyl)pyridine, was synthesized and characterized by XRD, and its structure was confirmed to be in good agreement with density functional theory (DFT) data .

Chemical Reactions Analysis

2,5-Dimethylpyrrolidine and its derivatives participate in a variety of chemical reactions. The photodissociation dynamics of 2,5-dimethylpyrrole (2,5-DMP) were investigated, showing that excitation at longer wavelengths leads to population of the 1(1)A2(pisigma*) excited state, and at shorter wavelengths, stronger dipole-allowed transitions become apparent . Additionally, the reaction of 2,5-diethynylpyridine with dimesitylborane resulted in an unexpected tris-hydroboration product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethylpyrrolidine derivatives have been studied extensively. For instance, the compound's absorption spectra, PMR spectra, and pKa values were characterized for 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers . The spectroscopic and structural characterization of novel interaction products, such as the reaction of 5-trifluoromethyl-pyridine-2-thione with iodine, has also been reported .

Scientific Research Applications

Asymmetric Synthesis

A study by Zwaagstra, Meetsma, and Feringa (1993) developed a new synthetic route for (2S,5S)-dimethylpyrrolidine, demonstrating its potential in asymmetric synthesis. This enantiomerically pure compound can be obtained via a short reaction sequence, highlighting its application in stereochemical research and synthesis (Zwaagstra et al., 1993).

Metabolism Studies

Mitchell and Waring (1978) researched the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in rodents, providing insights into its metabolic pathways. This study is crucial for understanding how such compounds are processed in biological systems (Mitchell & Waring, 1978).

Diastereoselective Synthesis

Boga, Manescalchi, and Savoia (1994) explored the reductive amination of hexanedione and heptanedione to produce 2,5-dimethylpyrrolidines, emphasizing the compound's role in diastereoselective synthesis. This work contributes to the field of organic synthesis, especially in creating specific molecular structures with desired stereochemical properties (Boga et al., 1994).

Absolute Configuration Assignment

Research by Perrone and Tortorella (1978) on the absolute configuration assignment to trans-2,5-dimethylpyrrolidine showcases its application in stereochemistry. Their method involves radical chlorination and offers insights into determining the spatial arrangement of atoms in molecules (Perrone & Tortorella, 1978).

Monoclonal Antibody Production

Aki et al. (2021) discovered that a compound related to 2,5-dimethylpyrrole enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is significant for biotechnology and pharmaceutical manufacturing, particularly in the production of monoclonal antibodies (Aki et al., 2021).

Neurotoxicity Studies

Studies on the neurotoxicity of 2,5-hexanedione, which forms 2,5-dimethylpyrrole adducts, provide insights into the neurotoxic effects of related compounds. This research is crucial for understanding the toxicological aspects of such chemicals in neurological health (DeCaprio, Strominger, & Weber, 1983).

Enantiomeric Synthesis

Yamamoto et al. (1993) described the synthesis of enantiomeric pairs of 2,5-disubstituted pyrrolidines from dimethyl rac-2,5-dibromoadipate, demonstrating the compound's utility in creating enantiomerically pure substances. This research is significant for pharmaceutical and chemical industries focusing on chiral molecules (Yamamoto et al., 1993).

Safety And Hazards

2,5-Dimethylpyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955362
Record name 2,5-Dimethylpyrrolidine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrrolidine

CAS RN

3378-71-0
Record name 2,5-Dimethylpyrrolidine
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Record name 2,5-Dimethylpyrrolidine
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Record name 3378-71-0
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Record name 2,5-Dimethylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
561
Citations
KE Harding, SR Burks - The Journal of Organic Chemistry, 1981 - ACS Publications
1-Bromobenzocyclobutene (1). A 250-mL flask, equipped with condenser, drying tower, and efficient magnetic stirrer, was charged with cycloheptatriene (freshly distilled, 27.6 g, 300 …
Number of citations: 122 pubs.acs.org
ME Zwaagstra, A Meetsma, BL Feringa - Tetrahedron: Asymmetry, 1993 - Elsevier
A new synthetic route to (2S,5S)-dimethylpyrrolidine 1, which can also be applied to the synthesis of the (2R,5R)-enantiomer, has been developed. The C 2 -symmetric pyrrolidine can …
Number of citations: 23 www.sciencedirect.com
JFW Keana, GS Heo, GT Gaughan - The Journal of Organic …, 1985 - ACS Publications
Dimethylnortropinone nitroxide 6 was converted into bicyclic ketones 8-10. Rearrangement of the corresponding oxime derivatives 14 and 16 led, respectively, to lactams 18 and 19. …
Number of citations: 39 pubs.acs.org
Y Uchida, T Uematsu, Y Nakayama… - Chirality: The …, 2008 - Wiley Online Library
The partial resolution is described of a series of racemic trans‐4‐[5‐(4‐alkoxyphenyl)‐2,5‐dimethylpyrrolidine‐1‐oxyl‐2‐yl]benzoic acids (1), which are the key intermediates for the …
Number of citations: 10 onlinelibrary.wiley.com
PB Dervan, T Uyehara - Journal of the American Chemical …, 1979 - ACS Publications
The thermal decompositions of presumed1, 1-diazenes, N-(cis-(aná mra~) 2, 5-dimethylpyrrolidine) nitrenes (30), generated from the base-induced decomposition of/V-…
Number of citations: 23 pubs.acs.org
RP Short, RM Kennedy… - The Journal of Organic …, 1989 - ACS Publications
Reagents of C2 symmetry have demonstrated utility in asymmetric synthesis. 1 With the notable exception of those derivedfrom tartaric acid, 2 most C2 symmetrical reagents are of …
Number of citations: 137 pubs.acs.org
Q Zhang, RM Mohan, L Cook, S Kazanis… - The Journal of …, 1993 - ACS Publications
Mn (III)-based oxidative free-radical cyclization of phenylmenthyl ester le afforded 90% of 13 with 86% de. Cyclization of 31b provided 56% of (+)-podocarpicacid precursor 32e with 82…
Number of citations: 90 pubs.acs.org
NS Kozlov, LI Moiseenok, SI Kozintsev - Chemistry of Heterocyclic …, 1979 - Springer
The investigations carried out showed that a mixture of N-substituted 2, 5-dlmethylpyrrole and 2, 5-dimethylpyrrolidine is the principal reaction product. Depending on the reaction …
Number of citations: 3 link.springer.com
LK Liu, RE Davies - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
(IUCr) trans-(2R,5R)-2,5-Dimethylpyrrolidinium (S)-mandelate at 238 K Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural …
Number of citations: 3 scripts.iucr.org
LK Liu, RE Davies - … Section B: Structural Crystallography and Crystal …, 1980 - scripts.iucr.org
CI2HI6BrNO2S, Mr= 318.24, ortho-rhombic, P2~ 2~ 2r Z= 4, F (000)= 648, at 238 K, a= 11.558 (4), b= 15.390 (3), c= 7.634 (3)/k, Dx= 1.56, Dm= 1.53 Mg m-3 (296 K, measured by …
Number of citations: 4 scripts.iucr.org

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